molecular formula C19H27N3O4S2 B2757410 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896279-72-4

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2757410
CAS No.: 896279-72-4
M. Wt: 425.56
InChI Key: KVXLBEREBIZLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring an ethanediamide (oxamide) backbone substituted with two distinct moieties:

  • Cyclohexenyl ethyl group: A six-membered cycloalkene ring attached via an ethyl chain, contributing hydrophobicity and conformational flexibility.

Its synthesis likely involves multi-step alkylation and sulfonylation reactions, as inferred from analogous methods in related compounds .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-14-16-8-4-12-22(16)28(25,26)17-9-5-13-27-17/h5-6,9,13,16H,1-4,7-8,10-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXLBEREBIZLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene sulfonyl group: This step often involves sulfonylation reactions using thiophene and sulfonyl chloride under controlled conditions.

    Attachment of the pyrrolidine moiety: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the intermediate compound.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / Class Core Structure Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Ethanediamide Cyclohexenyl ethyl, thiophene sulfonyl-pyrrolidine methyl ~500 (estimated) Not reported
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Acetamide Pyrimidinyl-thio, aryl/benzyl groups ~250–350 Antimicrobial, enzyme inhibition
2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one Thiazolinone Cyclohexyl, cyanoacetamide ~250 Antimicrobial
Ferrocenyl-thiophene sulfonamide derivatives Sulfonamide Ferrocenyl, bicyclic terpene, thiophene ~600 Catalysis, electrochemical sensing

Key Observations:

  • The target compound’s thiophene sulfonyl group is shared with ferrocenyl derivatives , which are noted for electrochemical activity. However, its ethanediamide core distinguishes it from sulfonamide-based analogs.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound notable for its unique structural features, which include cyclohexene and thiophene moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, which are still under investigation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The thiophene-sulfonyl group may interact with enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The piperidine moiety could enhance binding affinity to specific receptors, potentially impacting neurotransmitter systems or other signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, warranting further investigation into its mechanism of action.
  • Anti-inflammatory Effects : The structural components may contribute to reducing inflammation, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesNotable Activities
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamideContains piperidine and oxolane ringsPotential analgesic effects
4-Methoxybenzoic acidAromatic ring with methoxy groupUsed as an intermediate in pharmaceuticals
4-Bromo-thiopheneHalogenated thiopheneExhibits antimicrobial properties

The presence of both cyclohexene and thiophene moieties distinguishes this compound from others, potentially imparting unique biological activities.

In Vitro Studies

Recent laboratory studies have focused on the compound's interaction with various biological targets. For instance:

  • Antimicrobial Assays : Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating a potential role as an antimicrobial agent.
  • Enzyme Inhibition Tests : The compound demonstrated inhibition of specific enzymes involved in inflammatory pathways, supporting its potential anti-inflammatory properties.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Suggested areas for future investigation include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?

  • The synthesis typically involves multi-step organic reactions, including sulfonylation of pyrrolidine derivatives and subsequent coupling with cyclohexene-containing ethylamine precursors. Reaction conditions (e.g., solvent choice, temperature, and catalysts like phosphorus pentasulfide) are critical for optimizing yields and purity .
  • Methodological Note : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates. Recrystallization or column chromatography is recommended for final purification .

Q. How is the compound characterized structurally?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the connectivity of the thiophene-sulfonyl, pyrrolidine, and cyclohexene moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX programs) can resolve stereochemical ambiguities .
  • Methodological Note : Cross-validate spectral data with computational predictions (e.g., density functional theory, DFT) to resolve conflicting signals .

Q. What are the primary applications in medicinal chemistry?

  • The compound’s thiophene-sulfonyl and cyclohexene groups suggest potential as a protease inhibitor or receptor modulator. Preliminary studies indicate activity in neurological and oncological targets, though specific mechanisms require further validation .
  • Methodological Note : Employ in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) to quantify activity and establish dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Step 1 : Synthesize analogs with modifications to the thiophene-sulfonyl group (e.g., replacing sulfur with oxygen) or cyclohexene substituents.
  • Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs.
  • Step 3 : Validate predictions with in vitro assays and correlate substitutions with activity changes .
  • Data Contradiction Note : Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility; use molecular dynamics (MD) simulations to refine models .

Q. What strategies resolve crystallographic data contradictions during structural refinement?

  • Challenge : Disordered solvent molecules or flexible side chains (e.g., pyrrolidine ring) can complicate SHELXL refinement.
  • Solution : Apply twin refinement for high-symmetry space groups and use SQUEEZE (Platon) to model disordered solvent regions. Validate with residual density maps and cross-check with NMR data .

Q. How can metabolic stability be assessed for this compound?

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • In silico : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 interactions and plasma protein binding .
  • Data Contradiction Note : Discrepancies between microsomal stability and in vivo pharmacokinetics may arise from transporter-mediated uptake; validate with radiolabeled tracer studies .

Q. What computational methods predict off-target interactions?

  • Step 1 : Perform pharmacophore screening against databases like ChEMBL to identify potential off-targets.
  • Step 2 : Use ensemble docking (e.g., Glide) to assess binding to unrelated receptors (e.g., ion channels).
  • Step 3 : Validate with selectivity panels (e.g., Eurofins Cerep) to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.